1,3-benzothiazole-2-thiol
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Overview
Description
The compound identified as “1,3-benzothiazole-2-thiol” is a chemical entity with a unique structure and properties that make it significant in various scientific fields. This compound is known for its applications in chemistry, biology, medicine, and industry, making it a subject of extensive research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzothiazole-2-thiol involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of the compound through a series of chemical reactions, such as condensation or cyclization.
Functionalization: Subsequent steps involve the introduction of functional groups to the core structure. This can be achieved through reactions like halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for continuous input of reactants and output of products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Requires oxidizing agents and often acidic or basic conditions.
Reduction: Requires reducing agents and may involve solvents like ethanol or tetrahydrofuran.
Substitution: Requires nucleophiles or electrophiles and may involve catalysts or specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May produce reduced derivatives with fewer oxygen-containing functional groups.
Substitution: May produce substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
1,3-benzothiazole-2-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases or conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and processes.
Properties
IUPAC Name |
1,3-benzothiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIWHUQXZSMYRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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